molecular formula C8H7F2NO2 B11907401 3,5-Difluoro-4-(methylamino)benzoic acid

3,5-Difluoro-4-(methylamino)benzoic acid

Cat. No.: B11907401
M. Wt: 187.14 g/mol
InChI Key: UFWKFKMPQDSAER-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methylamino)benzoic acid is a fluorinated benzoic acid derivative featuring a methylamino (-NHCH₃) substituent at the 4-position and fluorine atoms at the 3- and 5-positions. This compound belongs to a class of aromatic carboxylic acids where fluorine substitution enhances electronic and steric properties, influencing reactivity, solubility, and biological activity. The methylamino group introduces a basic nitrogen center, which may facilitate hydrogen bonding and alter pharmacokinetic profiles compared to alkoxy or hydroxy analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-(methylamino)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(methylamino)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,5-Difluoro-4-(methylamino)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The methylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3,5-Difluoro-4-(methylamino)benzoic acid Methylamino (-NHCH₃) C₈H₇F₂NO₂ ~187.15 Potential pharmaceutical intermediate; enhanced basicity due to -NHCH₃ group. Inferred
3,5-Difluoro-4-isopropoxybenzoic acid Isopropoxy (-OCH(CH₃)₂) C₁₀H₁₀F₂O₃ 216.19 Lipophilic; used in agrochemical research.
3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid Trifluoroethoxy (-OCH₂CF₃) C₉H₅F₅O₃ 256.13 High electronegativity; applications in fluorinated drug design.
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid 2-Methoxyethoxy (-OCH₂CH₂OCH₃) C₁₀H₁₀F₂O₄ 232.18 Improved solubility; intermediate for hydrophilic derivatives.
3,5-Difluoro-4-methoxybenzoic acid Methoxy (-OCH₃) C₈H₆F₂O₃ 188.13 Common building block in organic synthesis; moderate acidity (pKa ~2.5-3.0).
3,5-Difluoro-4-methyl-benzoyl chloride Methyl (-CH₃) C₈H₅ClF₂O 190.57 Reactive acylating agent; used in peptide and polymer chemistry.

Key Structural and Functional Insights:

Substituent Effects on Acidity: Fluorine atoms at the 3- and 5-positions increase acidity by withdrawing electron density via inductive effects. For example, 3,5-difluoro-4-methoxybenzoic acid (pKa ~2.5-3.0) is more acidic than non-fluorinated analogs. The methylamino group in the target compound may slightly reduce acidity compared to alkoxy derivatives due to its electron-donating nature.

Bioactivity and Applications: Alkoxy-substituted derivatives (e.g., isopropoxy, trifluoroethoxy) are prevalent in agrochemical and pharmaceutical research due to their stability and tailored lipophilicity. The methylamino group could enhance receptor binding in drug candidates, as seen in kinase inhibitors or antimicrobial agents.

Synthetic Accessibility: Alkoxy derivatives are typically synthesized via nucleophilic substitution of 4-hydroxy-3,5-difluorobenzoic acid with appropriate alkyl halides. Methylamino substitution may require protective group strategies to avoid side reactions at the amine.

Physicochemical Properties: The trifluoroethoxy derivative (MW 256.13) exhibits higher molecular weight and hydrophobicity than the methoxy analog (MW 188.13), impacting bioavailability.

Biological Activity

3,5-Difluoro-4-(methylamino)benzoic acid is an aromatic compound notable for its significant biological activities, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C8_8H7_7F2_2NO2_2
  • Molecular Weight : Approximately 187.14 g/mol
  • Functional Groups : Contains two fluorine atoms and a methylamino group attached to a benzoic acid structure.

The presence of these functional groups significantly influences its reactivity and biological activity. The carboxylic acid moiety allows for acid-base reactions, while the methylamino group can participate in nucleophilic substitutions. The fluorine atoms enhance electrophilic aromatic substitution reactions due to their electron-withdrawing nature.

Anti-inflammatory Properties

Research indicates that this compound exhibits potential anti-inflammatory effects. It has been studied for its ability to modulate various biochemical pathways related to inflammation. These effects may be attributed to its structural similarities with other known anti-inflammatory agents, suggesting possible interactions with specific receptors or enzymes involved in inflammatory processes.

Antimicrobial Activity

Preliminary studies have shown that this compound may possess antimicrobial properties. Its binding affinities with various biological targets have been explored, indicating potential interactions with enzymes or receptors involved in metabolic pathways. Further investigations using molecular docking and kinetic assays are necessary to elucidate these interactions comprehensively .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups. A comparative analysis with structurally similar compounds reveals the following:

Compound NameMolecular FormulaSimilarity Level
3-Fluoro-4-(trifluoromethyl)benzoic acidC8_8H4_4F7_7O2_20.96
3,5-Difluoro-4-methylbenzoic acidC8_8H7_7F2_2O0.95
4-Fluoro-3-(trifluoromethyl)benzoic acidC8_8H4_4F7_7O0.95
2-Fluoro-4-(trifluoromethyl)benzoic acidC8_8H4_4F7_7O0.90
2-Fluoro-5-(trifluoromethyl)benzoic acidC8_8H4_4F7_7O0.90

This table illustrates that while there are compounds with high similarity levels, the specific combination of fluorine and methylamino groups in our compound may confer distinct biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : A study on trifluoromethyl-substituted phenyl compounds demonstrated significant antimicrobial activity against drug-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of fluorine atoms was found to enhance the potency of these compounds .
  • Pharmacodynamics : Research has shown that compounds with similar structural features often exhibit improved pharmacokinetic properties, enhancing their effectiveness as therapeutic agents .
  • Mechanism of Action : Investigations into the mechanisms by which related compounds exert their effects have revealed that they often interact with specific biological targets, leading to inhibition of critical pathways involved in disease processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-4-(methylamino)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated benzoic acid derivatives. For example:

Fluorination : Introduce fluorine atoms at positions 3 and 5 via electrophilic aromatic substitution or directed ortho-metalation (DoM) using reagents like Selectfluor® .

Amination : Introduce the methylamino group at position 4 via Buchwald-Hartwig coupling or nucleophilic substitution of a nitro intermediate followed by reduction .

  • Key Considerations :
  • Use anhydrous conditions for amination to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize intermediate isolation .
  • Yield Optimization : Lower temperatures (0–5°C) during fluorination reduce byproduct formation, while Pd catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in amination .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for a singlet (~6.8–7.2 ppm) for aromatic protons and a broad peak (~2.8 ppm) for the methylamino group (-NHCH₃).
  • ¹⁹F NMR : Two distinct signals for fluorine atoms at positions 3 and 5 (δ ~ -110 to -120 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 202.1 (C₈H₇F₂NO₂).
  • IR : Confirm carboxylic acid (-COOH) via a broad peak at ~2500–3300 cm⁻¹ and C=O stretch at ~1680 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in enzymatic inhibition studies?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for binding .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid group with active-site residues .
  • MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to evaluate binding affinity (ΔG) .

Q. How do steric and electronic effects of fluorine substituents influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Electronic Effects : Fluorine’s electronegativity enhances metabolic stability by reducing oxidative degradation .
  • Steric Effects : The 3,5-difluoro substitution creates a planar aromatic ring, improving π-π stacking with hydrophobic enzyme pockets .
  • Experimental Validation :
  • Compare IC₅₀ values against analogs (e.g., 3,5-dichloro or non-fluorinated derivatives) in enzyme inhibition assays .
  • Use X-ray crystallography (e.g., PDB ID 38E) to visualize binding modes .

Q. What are the common pitfalls in interpreting HPLC purity data for fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with trifluoroacetic acid (TFA) in the mobile phase to resolve polar impurities .
  • Detection Challenges :
  • Fluorine atoms may quench UV absorbance; consider ELSD or CAD detectors for accurate quantification .
  • Validate methods with spiked samples to confirm peak identity (e.g., methyl ester byproducts) .

Q. Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

  • Analysis :

  • Solubility in DMSO ranges from 25–50 mg/mL in literature, likely due to variations in crystallinity or residual solvents .
    • Resolution :
  • Characterize batches via DSC to confirm crystallinity.
  • Use sonication (30 min at 40°C) to achieve consistent solubility .

Q. Research Applications

Q. How can this compound serve as a precursor for fluorinated drug candidates?

  • Methodological Answer :

  • Esterification : Convert -COOH to methyl ester for improved cell permeability .
  • Peptide Conjugation : Couple with bioactive peptides via EDC/NHS chemistry to target specific receptors .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

3,5-difluoro-4-(methylamino)benzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-11-7-5(9)2-4(8(12)13)3-6(7)10/h2-3,11H,1H3,(H,12,13)

InChI Key

UFWKFKMPQDSAER-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

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